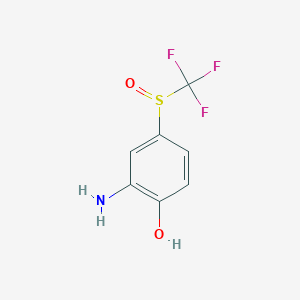
2-Amino-4-((trifluoromethyl)sulfinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-((trifluoromethyl)sulfinyl)phenol is an organosulfur compound with the molecular formula C7H6F3NO2S It is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol typically involves the nitration of phenol derivatives followed by reduction and sulfinylation. One common method starts with the nitration of 2-nitrophenol to produce 2-nitro-4-((trifluoromethyl)sulfinyl)phenol. This intermediate is then reduced to this compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((trifluoromethyl)sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-((trifluoromethyl)sulfinyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-Amino-4-((trifluoromethyl)sulfinyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenol
- 2-Amino-4-(trifluoromethylthio)phenol
- 2-Amino-4-(trifluoromethylsulfonyl)phenol
Uniqueness
2-Amino-4-((trifluoromethyl)sulfinyl)phenol is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethylsulfinyl)phenol |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(13)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
InChI Key |
CVQLGCQIFRWVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


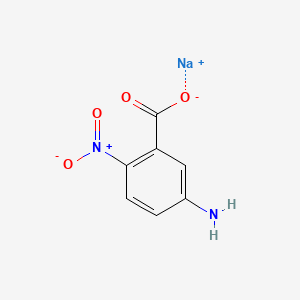
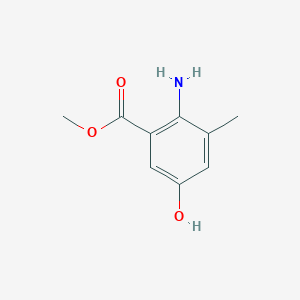


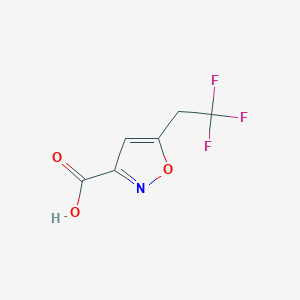
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)

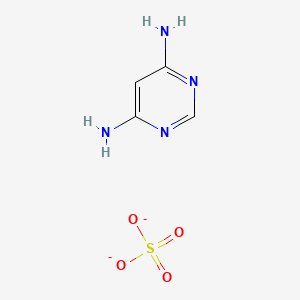
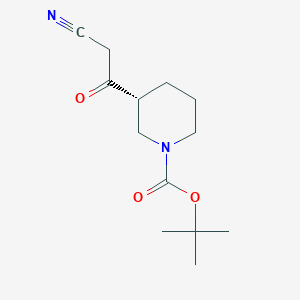


![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
